REACTION_CXSMILES
|
[CH:1](OCC)(OCC)OCC.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.[N-:23]=[N+:24]=[N-:25].[Na+].O>C(O)(=O)C>[N:11]1([C:12]2[CH:13]=[CH:14][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:16][CH:17]=2)[CH:1]=[N:25][N:24]=[N:23]1 |f:2.3|
|
Name
|
|
Quantity
|
5.29 mL
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Type
|
reactant
|
Smiles
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C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)C(C(=O)O)C
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Name
|
|
Quantity
|
1.924 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
then let stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (60 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |